6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Overview
Description
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that tetrahydroisoquinoline, a structural motif in this compound, is encountered in a number of bioactive compounds and drugs .
Mode of Action
Tetrahydroisoquinoline, a related compound, can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . This suggests that 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs .
Result of Action
It is known that endogenous production of neurotoxic tetrahydroisoquinoline derivatives such as norsalsolinol continue to be investigated as possible causes for some conditions such as parkinson’s disease .
Biochemical Analysis
Biochemical Properties
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, it has been found to interact with certain receptors in the central nervous system, modulating their activity and influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to enhance the release of neurotransmitters, thereby affecting synaptic transmission. It also impacts the expression of genes involved in neuroprotection and neuroinflammation, suggesting its potential therapeutic applications in neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine and serotonin in the synaptic cleft, enhancing neurotransmission. Furthermore, this compound has been found to modulate the activity of certain ion channels and receptors, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings highlight the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can induce toxicity and adverse effects, including neuroinflammation and oxidative stress. These findings underscore the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also influence the overall pharmacokinetic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in the mitochondria, where it influences cellular respiration and energy production. The localization of this compound is influenced by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroisoquinoline.
Carboxylation: The introduction of the carboxylic acid group at the 1st position can be achieved through carboxylation reactions. This step often involves the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted tetrahydroisoquinolines.
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and cancer.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the chloro substituent.
6-Bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride: Contains a bromo substituent instead of chloro.
Uniqueness
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to the presence of both the chloro substituent and the carboxylic acid group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPMFACXGFEBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260638-90-1 | |
Record name | 1-Isoquinolinecarboxylic acid, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260638-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.